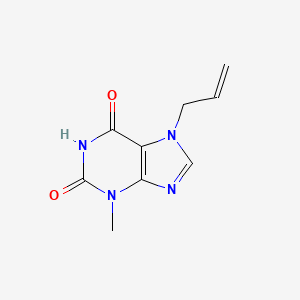

3-Methyl-7-allylxanthine

Description

Contextualization of Methylxanthines within Purine (B94841) Chemistry Research

Xanthine (B1682287), a purine base, serves as a fundamental scaffold in the metabolic pathways of most living organisms. mdpi.com Its methylated derivatives, collectively known as methylxanthines, are a prominent class of alkaloids that have long captured the attention of the scientific community. mdpi.com These compounds, which include well-known substances like caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine), are naturally present in a variety of dietary sources such as coffee, tea, and cacao. nih.gov

The academic interest in methylxanthines stems from their multifaceted pharmacological effects, which are primarily attributed to their ability to act as antagonists of adenosine (B11128) receptors and as inhibitors of phosphodiesterase (PDE) enzymes. mdpi.com These mechanisms of action translate into a wide array of physiological responses, including stimulation of the central nervous system, relaxation of smooth muscle, and diuresis. The established biological activities of naturally occurring methylxanthines have spurred extensive research into synthetic derivatives, with the goal of developing novel therapeutic agents with enhanced potency and selectivity.

Overview of Xanthine Derivatives in Contemporary Academic Inquiry

Contemporary academic research continues to explore the vast chemical space of xanthine derivatives. Scientists are actively engaged in the synthesis and evaluation of novel analogues to elucidate the intricate structure-activity relationships that govern their biological effects. semanticscholar.orgacs.org Modifications to the xanthine core at various positions, particularly at the N1, N3, N7, and C8 positions, have been shown to significantly influence the pharmacological profile of the resulting compounds. nih.gov

For instance, substitutions at the N1 and N3 positions are known to modulate the affinity and selectivity for different adenosine receptor subtypes. nih.gov Similarly, alterations at the N7 position can impact the compound's metabolic stability and pharmacokinetic properties. The introduction of various functional groups at the C8 position has also been a fruitful strategy for developing potent and selective adenosine receptor antagonists. tandfonline.com This ongoing exploration of the xanthine scaffold is driven by the quest for new therapeutic leads for a range of conditions, including respiratory diseases, neurodegenerative disorders, and certain types of cancer. nih.gov

Rationale for Focused Research on 3-Methyl-7-allylxanthine within the Xanthine Scaffold

The introduction of an allyl group at the N7 position is of particular interest due to its potential to modulate the compound's lipophilicity and its interaction with biological targets. The allyl moiety, with its reactive double bond, offers a potential site for further chemical modification, allowing for the creation of a diverse library of related compounds for screening.

Properties

IUPAC Name |

3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOHKDKYZMHOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 7 Allylxanthine

General Synthetic Routes to Xanthine (B1682287) Core Structures

The foundational method for synthesizing the purine (B94841) ring system, including xanthines, is the Traube purine synthesis, first introduced in 1900. scribd.comresearchgate.netslideshare.net This classical approach typically involves the cyclization of a substituted pyrimidine (B1678525) precursor. The general sequence starts with a 6-aminouracil (B15529) derivative, which undergoes nitrosation at the 5-position, followed by reduction of the nitroso group to an amine, creating a 5,6-diaminouracil (B14702). scribd.comnih.gov This key intermediate is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole (B134444) ring fused to the pyrimidine ring, thus completing the xanthine core. nih.govwikipedia.orggoogle.com

While effective, the traditional Traube synthesis can require harsh conditions and long reaction times. uniroma1.it Modern variations have been developed to improve efficiency and yield. These often involve condensing a 5,6-diaminouracil with various reagents. For example, reacting 5,6-diamino-1,3-dimethyluracil (B14760) with substituted aldehydes can form a benzylidene intermediate, which then undergoes oxidative cyclization with thionyl chloride to yield the 8-substituted xanthine derivative. nih.gov Another approach involves the condensation of a diaminouracil with a carboxylic acid, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by base-mediated cyclization to form the xanthine. nih.gov

Table 1: Comparison of General Synthetic Routes to the Xanthine Core

| Method | Precursor | Key Reagents | Conditions | Typical Products |

|---|---|---|---|---|

| Traditional Traube Synthesis | 6-Aminouracil | 1. NaNO₂, H⁺2. Reducing agent (e.g., Na₂S₂O₄)3. Formic Acid | Heating, often for several hours | Unsubstituted or simple alkyl-substituted xanthines |

| Aldehyde Condensation | 5,6-Diaminouracil | Substituted Aldehyde, Thionyl Chloride | Reflux | 8-Substituted xanthines |

| Carboxylic Acid Condensation | 5,6-Diaminouracil | Carboxylic Acid, EDAC, NaOH | Room temperature to mild heating | 8-Substituted xanthines |

Targeted Synthesis Strategies for N-Methylated and N-Allylated Xanthines

Introducing substituents at specific nitrogen atoms (N1, N3, N7) of the xanthine ring is crucial for tuning the molecule's properties. nih.gov The regioselectivity of these alkylation reactions depends on several factors, including the substrate, the alkylating agent, the base, and the solvent.

The acidity of the N-H protons in the xanthine core generally follows the order N3 > N7 > N1. Consequently, direct alkylation often occurs preferentially at the N3 position. To achieve substitution at other positions, a multi-step approach is often necessary, sometimes involving protecting groups or starting with a pre-substituted xanthine.

For the synthesis of 3-Methyl-7-allylxanthine, a common strategy would be to start with a precursor that already has the methyl group at the N3 position, namely 3-methylxanthine (B41622). The subsequent allylation can then be directed to the N7 position. The choice of base and solvent is critical to favor N7 over N1 or N9 alkylation. For instance, using a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a common method for N-alkylation of xanthines. nih.govwordpress.com

Specific Synthetic Approaches to this compound and its Precursors

The most direct chemical synthesis of this compound involves the selective N-allylation of its precursor, 3-methylxanthine.

Step 1: Synthesis of 3-Methylxanthine 3-Methylxanthine can be synthesized via several routes. A classical approach involves the Traube synthesis starting from a methylated pyrimidine, such as 5,6-diamino-1-methyluracil, which is cyclized with formic acid. chemicalbook.com Alternatively, it can be produced through the demethylation of more complex natural methylxanthines like theobromine (B1682246) (3,7-dimethylxanthine) or caffeine (B1668208) (1,3,7-trimethylxanthine). mdpi.comresearchgate.net Biocatalytic methods using engineered E. coli strains have also been developed to produce 3-methylxanthine from theobromine. mdpi.comresearchgate.net

Step 2: N7-Allylation of 3-Methylxanthine With 3-methylxanthine in hand, the final step is the introduction of the allyl group at the N7 position. This is typically an SN2 reaction using an allyl halide, such as allyl bromide, in the presence of a base.

A representative procedure would involve:

Dissolving 3-methylxanthine in a suitable solvent like DMF.

Adding a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the most acidic available nitrogen, which in this case is N7.

Adding allyl bromide to the reaction mixture.

Heating the mixture to facilitate the reaction, followed by purification to isolate the this compound product.

The reaction conditions are optimized to maximize the yield of the N7-allylated product and minimize side reactions, such as alkylation at other nitrogen positions.

Advanced Functionalization of the Xanthine Scaffold for Novel this compound Analogs

Once this compound is synthesized, it can serve as a scaffold for creating more complex analogs. A primary site for further functionalization on the xanthine core is the C8 position. The C8-H bond is relatively acidic and can be activated for various chemical transformations.

A powerful modern technique is the direct C-H activation/arylation. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions allow for the direct formation of a carbon-carbon bond between the C8 position of the xanthine and an aryl group. acs.orgacs.org This method avoids the need for pre-functionalization (e.g., halogenation) of the xanthine ring. The reaction typically involves treating the xanthine substrate with an arene in the presence of a palladium catalyst and an oxidant, such as silver(I) salts, to yield C8-arylated xanthines regioselectively. acs.orgnih.gov

Other functionalization strategies at the C8 position include:

Halogenation: Introduction of a halogen (e.g., chlorine or bromine) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.govtandfonline.com The resulting 8-haloxanthine is a versatile intermediate for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Nucleophilic Substitution: The 8-halo derivatives can react with various nucleophiles, such as amines or thiols, to introduce a wide range of functional groups. nih.govtandfonline.com

The allyl group at the N7 position also offers a site for chemical modification, such as through dihydroxylation, epoxidation, or other alkene addition reactions, which can introduce new functional groups and stereocenters.

Table 2: C8-Functionalization Reactions of the Xanthine Core

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Direct C-H Arylation | Arene, Pd Catalyst (e.g., Pd(OAc)₂), Oxidant (e.g., Ag₂CO₃) | 8-Aryl-xanthines |

| Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | 8-Haloxanthines |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 8-Alkynyl-xanthines |

| Nucleophilic Substitution | Amine, Thiol, or other nucleophiles (on 8-haloxanthine) | 8-Amino- or 8-Thio-substituted xanthines |

Stereoselective Synthesis Considerations for Chiral this compound Derivatives

The development of chiral xanthine derivatives is of significant interest as stereochemistry often plays a critical role in determining biological activity. nih.govmdpi.comnih.gov For this compound, chirality can be introduced in two primary ways:

Reactions at the Allyl Group: The double bond of the N7-allyl group is prochiral. Stereoselective reactions, such as asymmetric dihydroxylation or aminohydroxylation, can be performed on this double bond to create one or two new stereocenters on the side chain. Organocatalytic methods for the enantioselective haloetherification and haloesterification of allyl amides have been reported, demonstrating that complex stereoselective transformations on allyl groups are feasible. nih.gov

Introduction of a Chiral C8-Substituent: As discussed previously, the C8 position is a key site for derivatization. By synthesizing and attaching a chiral substituent at this position, a chiral this compound analog can be prepared. Research on 1,3-dipropylxanthines has shown that introducing chiral substituents at the C8 position can lead to enantiomers with significantly different potencies at adenosine (B11128) receptors, with the R-enantiomers often being more potent. nih.gov The synthesis of such compounds requires either the use of an enantiomerically pure starting material for the C8 side chain or a stereoselective method for its construction.

These stereoselective strategies are crucial for exploring the three-dimensional structure-activity relationships of this compound analogs in drug discovery programs.

Biosynthetic Pathways and Metabolic Transformations of Xanthine Derivatives

Endogenous Purine (B94841) Metabolism Leading to Xanthine (B1682287) Formation

Xanthine is a pivotal intermediate in the catabolism of purine nucleotides. wikipedia.orgmdpi.com In humans and other organisms, the breakdown of purines, which are essential components of nucleic acids and other vital biomolecules, converges on the formation of xanthine. wikipedia.org The process begins with purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). These are converted through a series of enzymatic steps to the nucleosides inosine (B1671953) and guanosine, respectively. researchgate.net

The enzyme purine nucleoside phosphorylase (PNP) then cleaves the glycosidic bond in these nucleosides to release the purine bases hypoxanthine (B114508) and guanine (B1146940). mdpi.com Guanine can be directly converted to xanthine by the enzyme guanine deaminase. mdpi.com Concurrently, hypoxanthine is oxidized to xanthine by the enzyme xanthine oxidoreductase (XOR). wikipedia.orgresearchgate.net This same enzyme, XOR, then catalyzes the final step in this pathway, oxidizing xanthine to uric acid, which is the ultimate end product of purine degradation in humans. wikipedia.orgacs.org The enzyme is considered a key player in purine catabolism and its activity is crucial for maintaining purine homeostasis. nih.govnih.gov

Enzymatic Methylation and Demethylation Pathways in Xanthine Biosynthesis

The structural diversity of xanthine derivatives, such as the widely known stimulants caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), arises from enzymatic methylation and demethylation reactions. wikipedia.org

In plants that produce these alkaloids, caffeine synthesis occurs through a sequence of three methylation steps, starting from a xanthine precursor. acs.org The biosynthesis of caffeine in coffee plants, for example, involves the sequential methylation of a xanthine derivative at the N7, N3, and N1 positions. genome.jp The initial step is the methylation of xanthosine (B1684192) (a ribonucleoside of xanthine) to form 7-methylxanthosine (B1261978), catalyzed by a 7-methylxanthosine synthase. expasy.org This is followed by further methylations to produce theobromine and finally caffeine. genome.jpwikipedia.org These reactions are carried out by N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. acs.org

Conversely, demethylation is a key metabolic process in organisms that break down methylxanthines. In mammals, the metabolism of compounds like caffeine and theophylline is handled extensively by cytochrome P450 (CYP) enzymes in the liver, primarily through N-demethylation. wikipedia.orgnih.govwikipedia.org This process removes the methyl groups, leading to a variety of metabolites. For instance, caffeine is primarily metabolized into paraxanthine (B195701) (84%), theobromine (12%), and theophylline (4%) through demethylation at different nitrogen positions. nih.gov These demethylation pathways are crucial for the detoxification and clearance of these xenobiotic compounds. researchgate.net

Microbial Biotransformation and Degradation Pathways of Xanthine Compounds

Microorganisms have evolved sophisticated enzymatic systems to utilize methylxanthines like caffeine as a source of carbon and nitrogen. nih.gov Two primary degradation pathways have been identified in bacteria: N-demethylation and C-8 oxidation. nih.gov

The most well-characterized microbial pathway for methylxanthine degradation is sequential N-demethylation, which ultimately converts compounds like caffeine to xanthine. nih.gov The bacterium Pseudomonas putida CBB5 is a model organism for studying this process. It possesses a cluster of genes (ndm) that encode for highly specific N-demethylase enzymes. mdpi.comnih.gov These enzymes are Rieske nonheme iron monooxygenases that depend on an NADH-reductase component (NdmD) for activity. researchgate.netnih.gov

The demethylation cascade in P. putida CBB5 involves several key enzymes:

NdmA (N1-demethylase): This enzyme specifically removes the methyl group from the N1 position. It can convert caffeine to theobromine and theophylline to 3-methylxanthine (B41622). nih.gov

NdmB (N3-demethylase): This enzyme targets the N3 position, converting theobromine to 7-methylxanthine (B127787) and 3-methylxanthine to xanthine. researchgate.netnih.govuniprot.org

NdmC (N7-demethylase): This enzyme, as part of a complex, removes the methyl group from the N7 position of 7-methylxanthine to produce xanthine. mdpi.comnih.gov

Each demethylation step releases one molecule of formaldehyde (B43269) per methyl group removed. researchgate.netnih.gov This complete demethylation allows the bacterium to funnel the resulting xanthine into its central purine metabolism. mdpi.com Some fungi, such as species of Aspergillus, also degrade methylxanthines via N-demethylation, although the specific enzymes can differ from their bacterial counterparts. nih.govnih.govird.fr

Table 1: N-Demethylase Enzymes in Pseudomonas putida CBB5

| Enzyme | Specificity | Substrate(s) | Product(s) |

|---|---|---|---|

| NdmA | N1-demethylase | Caffeine, Theophylline, Paraxanthine | Theobromine, 3-Methylxanthine, 7-Methylxanthine |

| NdmB | N3-demethylase | Theobromine, 3-Methylxanthine, Caffeine | 7-Methylxanthine, Xanthine, Paraxanthine |

| NdmC | N7-demethylase | 7-Methylxanthine | Xanthine |

Data sourced from multiple studies on bacterial N-demethylases. mdpi.comresearchgate.netnih.govnih.gov

An alternative microbial strategy for caffeine degradation involves oxidation at the C-8 position of the purine ring, rather than demethylation. This pathway has been observed in other bacterial strains, such as Pseudomonas sp. CBB1. nih.gov The initial step is catalyzed by a caffeine dehydrogenase, which oxidizes caffeine to 1,3,7-trimethyluric acid. nih.gov This metabolite is then further degraded through a pathway analogous to uric acid metabolism. nih.gov This C-8 oxidation pathway is biochemically distinct from the N-demethylation cascade and represents a different evolutionary solution for metabolizing purine alkaloids.

Investigating the Potential Metabolic Fate of 3-Methyl-7-allylxanthine in Biological Systems

Direct experimental data on the metabolism of the specific compound this compound is not extensively documented in scientific literature. However, its potential metabolic fate can be inferred based on the known enzymatic pathways that process its structural components: the 3-methylxanthine core and the 7-allyl substituent.

The metabolism of this compound is likely to proceed via one or more of the following pathways:

N3-Demethylation: The methyl group at the N3 position is a probable target for demethylating enzymes. In microbial systems, the N3-demethylase NdmB has been shown to effectively catalyze the demethylation of 3-methylxanthine to xanthine. researchgate.netgenome.jpuniprot.org Therefore, a primary metabolic step for this compound could be its conversion to 7-allylxanthine with the release of formaldehyde. In mammalian systems, liver cytochrome P450 enzymes are also responsible for N-demethylation of various methylxanthines and could perform this reaction. nih.govwikipedia.org

Oxidation of the N7-Allyl Group: The allyl group at the N7 position is a likely site for oxidative metabolism, particularly in mammals. Cytochrome P450 monooxygenases are well-known to catalyze the oxidation of allyl side chains on various xenobiotic molecules. wikipedia.orgrsc.org This metabolism can lead to several products, such as the formation of an epoxide across the double bond (forming 3-methyl-7-(2,3-epoxypropyl)xanthine ) or hydroxylation at the allylic carbon (forming 3-methyl-7-(3-hydroxyprop-1-en-1-yl)xanthine ). These reactive intermediates can then be further metabolized, for example, by epoxide hydrolases to form diols. wikipedia.org

C-8 Oxidation: Oxidation at the C-8 position by xanthine oxidase or other microbial oxidases is a common step in purine metabolism. nih.gov However, studies on other 7-substituted xanthine derivatives, such as proxyphylline, have shown that bulky substituents at the N7 position can hinder the ability of enzymes like xanthine oxidase to access and oxidize the C-8 position. nih.gov Whether the allyl group is large enough to cause similar steric hindrance would require experimental verification.

It is plausible that these pathways occur in parallel, leading to a variety of metabolites depending on the biological system (e.g., microbial vs. mammalian) and the specific enzymes present.

Role of Methyltransferases and Demethylases in Xanthine Derivative Metabolism

Methyltransferases and demethylases are the key enzymatic players that govern the structural state and, consequently, the biological activity of xanthine derivatives. nih.gov

Methyltransferases are primarily involved in the biosynthesis of methylxanthines. acs.org In plants, these enzymes systematically add methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the xanthine core, leading to the production of compounds like theobromine and caffeine. acs.orgwikipedia.org The specificity of these enzymes for different nitrogen positions on the purine ring dictates the final product synthesized by the plant. nih.gov

Demethylases are central to the catabolism and detoxification of methylxanthines in a wide range of organisms. nih.govnih.gov In mammals, cytochrome P450 enzymes in the liver act as the primary demethylases, breaking down dietary and pharmaceutical methylxanthines for excretion. wikipedia.orgnih.gov In bacteria, highly specialized N-demethylases allow these organisms to use methylxanthines as their sole source of essential nutrients. nih.gov These enzymes cleave the methyl groups, releasing formaldehyde and converting the methylxanthine back to the central metabolite, xanthine. researchgate.net The balance and activity of these opposing enzyme families are thus critical in controlling the concentration and metabolic fate of xanthine derivatives in any biological system.

Molecular Pharmacological Mechanisms of Action of Xanthine Analogs

Adenosine (B11128) Receptor Antagonism

Xanthines, including 3-Methyl-7-allylxanthine, are recognized as competitive antagonists at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.gov These G protein-coupled receptors are crucial in regulating a wide array of physiological processes, and their blockade by xanthines underlies many of the stimulant and therapeutic effects of this compound class. The nature of the substituents at the N1, N3, and N7 positions of the xanthine (B1682287) ring is a key determinant of the affinity and selectivity for these receptor subtypes. nih.gov

A1 Adenosine Receptor Interactions and Selectivity Profiling

The A1 adenosine receptor is a primary target for many xanthine analogs. The affinity of xanthines for the A1 receptor is highly sensitive to the substitution pattern. For instance, substitution at the N1 position is considered crucial for high A1 affinity. semanticscholar.org In the case of this compound, the presence of a methyl group at the N3 position and an allyl group at the N7 position dictates its interaction profile.

Research on related compounds indicates that substitution at the N7 position can significantly impact A1 receptor affinity. Specifically, the addition of a methyl group at the 7-position to a compound like 3-methyl-1-propargylxanthine has been shown to cause a substantial decrease in A1 affinity. nih.gov This suggests that the 7-allyl group in this compound would similarly lead to a lower affinity for the A1 receptor compared to analogs lacking a substituent at this position. This reduction in A1 affinity is a key factor in enhancing the selectivity of xanthine derivatives towards A2 receptors. nih.gov

A2A Adenosine Receptor Interactions and Selectivity Profiling

The A2A adenosine receptor is another major target for xanthine antagonists. Structure-activity relationship studies have shown that modifications to the xanthine scaffold can shift selectivity towards the A2A subtype. The replacement of methyl groups at the N1, N3, or N7 positions with larger substituents, such as propyl or allyl groups, generally increases potency at both A1 and A2 receptors. nih.gov

However, certain analogs that have only one of the methyl groups of caffeine (B1668208) (1,3,7-trimethylxanthine) replaced by a larger substituent have demonstrated a degree of selectivity for A2 receptors. nih.gov The presence of a 7-methyl group, as seen in 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX), contributes to A2-selectivity by decreasing A1 affinity. nih.gov By extension, the 7-allyl group in this compound is predicted to confer a degree of selectivity for A2A and A2B receptors over the A1 subtype.

A2B and A3 Adenosine Receptor Binding and Functional Modulation

The A2B and A3 adenosine receptors are generally targeted with lower affinity by simple alkylxanthines compared to the A1 and A2A subtypes. nih.gov However, specific structural modifications can enhance binding to these receptors.

For the A2B receptor, studies on various alkylxanthine derivatives have shown that substitution at the N1-position with alkyl or olefinic groups, and at the N3-position with a methyl group, can favor A2B selectivity. nih.gov While direct data for this compound is scarce, the structural motif of a 3-methyl group is consistent with features found in other A2B active compounds. For example, 1-allyl-3-methyl-8-phenylxanthine was found to have a high affinity for the human A2B receptor, indicating that the allyl and methyl substitutions are compatible with A2B receptor binding. nih.gov

Regarding the A3 receptor, most simple xanthines are weak antagonists. nih.gov However, the introduction of specific substituents, particularly at the 7-position, can modulate activity. For instance, creating 7-riboside derivatives of xanthines has been an approach to enhance potency at A3 receptors, although this can sometimes paradoxically lead to agonist activity. nih.govnih.gov Generally, xanthines are much less potent at the rat A3 receptor than at human subtypes. nih.gov

Phosphodiesterase Enzyme Inhibition

Besides adenosine receptor antagonism, the other primary mechanism of action for xanthines is the inhibition of phosphodiesterase (PDE) enzymes. nih.gov

Non-selective Phosphodiesterase Inhibition and Cyclic Nucleotide Modulation

Xanthines are non-selective inhibitors of phosphodiesterase enzymes. nih.gov These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, xanthines lead to an increase in the intracellular concentrations of cAMP and cGMP. nih.gov This elevation in cyclic nucleotides can result in a variety of cellular responses, including smooth muscle relaxation and reduced inflammation. nih.gov

While some xanthine analogs like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) are potent PDE inhibitors, many xanthines, including caffeine and theophylline (B1681296), inhibit PDEs only at concentrations that are also effective at blocking adenosine receptors. nih.gov The specific inhibitory potency of this compound against various PDE isoenzymes has not been extensively documented, but it is expected to act as a non-selective inhibitor, a characteristic feature of the broader xanthine class.

Isoform-Specific Phosphodiesterase Inhibition (e.g., PDE3, PDE4, PDE9)

Phosphodiesterases comprise a large and diverse superfamily of enzymes, with different isoforms exhibiting distinct tissue distribution and substrate specificity. This has made them attractive targets for drug development.

PDE3 inhibitors are known for their cardiotonic and antithrombotic effects. nih.gov

PDE4 is a key regulator of inflammation, and its inhibitors have been investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov

PDE9 inhibition has been explored as a potential therapeutic strategy for cognitive disorders due to its role in modulating cGMP signaling in the brain. nih.gov

Despite the extensive research into selective PDE inhibitors derived from the xanthine backbone, there is a conspicuous absence of published data specifically detailing the inhibitory activity of this compound against PDE3, PDE4, or PDE9. While general principles of xanthine pharmacology suggest potential non-selective PDE inhibition, the specific isoform selectivity and potency of this particular analog remain undetermined.

Other Enzymatic and Receptor-Mediated Interactions (e.g., Acetylcholinesterase Inhibition, GABA Receptor Modulation)

Beyond phosphodiesterase inhibition and adenosine receptor antagonism, some methylxanthine derivatives have been found to interact with other important molecular targets.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous studies have focused on designing and synthesizing xanthine-based compounds as AChE inhibitors. These efforts have yielded derivatives with significant inhibitory potency. nih.gov However, a review of the scientific literature reveals no specific studies that have evaluated the acetylcholinesterase inhibitory activity of this compound.

GABA Receptor Modulation: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulation of GABA-A receptors is a mechanism of action for many anxiolytic and sedative drugs. Some research suggests that methylxanthines can modulate GABA receptor action, contributing to their complex pharmacological profile. nih.gov Nevertheless, there is no direct evidence or published research investigating the interaction of this compound with GABA receptors.

Elucidating the Pharmacological Spectrum of this compound at a Molecular Level

The current body of scientific knowledge lacks specific, detailed research findings on the molecular pharmacology of this compound. While the general activities of the broader methylxanthine class provide a foundational hypothesis, the precise effects of the 3-methyl and 7-allyl substitutions on its interaction with various enzymes and receptors are unknown.

To elucidate the pharmacological spectrum of this compound, a systematic investigation is required. Such research would need to include:

In vitro enzyme inhibition assays to determine the IC50 values of this compound against a panel of phosphodiesterase isoforms, including PDE3, PDE4, and PDE9.

Acetylcholinesterase inhibition assays to quantify its potential as an AChE inhibitor.

Receptor binding and functional assays to explore its affinity for and modulation of GABA-A receptors and various adenosine receptor subtypes.

Without such dedicated studies, the molecular pharmacology of this compound remains a matter of speculation based on the general properties of its chemical class. The following table of related xanthine derivatives and their known activities underscores the potential for diverse pharmacological profiles within this family of compounds, yet provides no direct data for the subject of this article.

Table 1: Pharmacological Activities of Selected Xanthine Derivatives

| Compound | Primary Mechanism(s) of Action |

|---|---|

| Caffeine | Non-selective Adenosine Receptor Antagonist, Non-selective PDE Inhibitor |

| Theophylline | Non-selective PDE Inhibitor, Adenosine Receptor Antagonist |

| Theobromine (B1682246) | Non-selective PDE Inhibitor, Adenosine Receptor Antagonist |

| Roflumilast | Selective PDE4 Inhibitor |

This table illustrates the diverse activities within the xanthine family but does not include data for this compound due to a lack of available research.

In Vitro and Non Clinical in Vivo Pharmacological Investigations of 3 Methyl 7 Allylxanthine

Receptor Radioligand Binding Assays and Competition Studies

Specific radioligand binding assays and competition studies for 3-Methyl-7-allylxanthine are not extensively documented. However, the pharmacological profile of xanthine (B1682287) derivatives is primarily defined by their interaction with adenosine (B11128) receptors. wikipedia.org Structure-activity relationship studies on various xanthine analogs indicate that substitutions at the N1, N3, and N7 positions significantly influence affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃). nih.gov

Generally, methylxanthines act as competitive antagonists at adenosine receptors. wikipedia.org For instance, a study on a series of mono-substituted xanthines demonstrated that substitutions at the N1 and N3 positions are crucial for affinity across all adenosine receptor subtypes. wikipedia.org While specific Ki values for this compound are not available, it is hypothesized that the 3-methyl and 7-allyl substitutions would modulate its binding profile. The presence of a methyl group at the N3 position is known to be important for bronchodilator effects, while substitutions at the N7 position can influence both adenosine receptor antagonism and phosphodiesterase inhibitory activity. nih.govnih.gov

Table 1: Hypothetical Adenosine Receptor Binding Profile of this compound (Illustrative)

| Receptor Subtype | Radioligand | Tissue Source | Hypothetical Kᵢ (nM) |

| A₁ | [³H]-DPCPX | Rat Brain Cortex | Data not available |

| A₂ₐ | [³H]-CGS 21680 | Rat Striatum | Data not available |

| A₂ₒ | [¹²⁵I]-ABOPX | Human Platelets | Data not available |

| A₃ | [¹²⁵I]-I-AB-MECA | Rat Testis | Data not available |

Cell-Based Functional Assays for Receptor Antagonism and Agonism

Direct cell-based functional assay data for this compound is not present in the reviewed literature. Such assays are crucial for determining whether a compound acts as an antagonist (blocking the receptor's response to its natural ligand, adenosine) or an agonist (mimicking the effect of adenosine). Based on the well-established pharmacology of related methylxanthines, it is strongly predicted that this compound would exhibit antagonist properties at adenosine receptors. wikipedia.org

Enzyme Kinetics and Inhibitory Potency Determinations in Cell-Free Systems

Methylxanthines are known to be competitive, non-selective inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov Inhibition of PDEs leads to increased intracellular levels of these second messengers. The potency of xanthine derivatives as PDE inhibitors varies significantly with their substitution patterns. nih.gov

Specific IC₅₀ values for this compound against different PDE isoenzymes have not been reported. Structure-activity relationship studies of other xanthine derivatives suggest that substitutions at the N7 position can influence PDE inhibitory activity. nih.gov

Table 2: Hypothetical Phosphodiesterase Inhibitory Profile of this compound (Illustrative)

| PDE Isoenzyme | Substrate | Tissue Source | Hypothetical IC₅₀ (µM) |

| PDE1 | Ca²⁺/CaM-stimulated | Bovine Brain | Data not available |

| PDE2 | cGMP-stimulated | Bovine Heart | Data not available |

| PDE3 | cGMP-inhibited | Human Platelets | Data not available |

| PDE4 | cAMP-specific | Rat Brain | Data not available |

| PDE5 | cGMP-specific | Human Platelets | Data not available |

Cellular Signaling Pathway Investigations (e.g., cAMP, cGMP accumulation)

Investigations into the effects of this compound on cellular signaling pathways, such as the accumulation of cAMP or cGMP, are not specifically described in the literature. As a predicted adenosine receptor antagonist and phosphodiesterase inhibitor, this compound would be expected to influence these pathways. Blockade of A₂ₐ and A₂ₒ adenosine receptors, which are coupled to Gs proteins, would attenuate agonist-induced increases in cAMP. Conversely, inhibition of PDEs would lead to an accumulation of cAMP and cGMP. wikipedia.orgnih.gov The net effect on cyclic nucleotide levels would depend on the relative potency of the compound at adenosine receptors versus phosphodiesterases and the specific cellular context.

Mechanistic Studies in In Vitro Cellular Models (e.g., neuronal cell cultures, immune cell lines)

There is a lack of published research on the mechanistic effects of this compound in specific in vitro cellular models like neuronal or immune cell lines. Such studies would be valuable in elucidating its cellular mechanisms of action. For example, in neuronal cell cultures, it would be relevant to investigate its effects on neurotransmitter release, neuronal excitability, and neuroprotection, given the role of adenosine in these processes. In immune cell lines, its impact on cytokine production and inflammatory responses could be explored, as adenosine is a known modulator of inflammation.

Mechanistic Investigations Utilizing Non-Clinical Animal Models

Neuropharmacological Research in Rodent Models (e.g., CNS stimulation mechanisms)

Specific neuropharmacological studies in rodent models focusing on this compound are not available. However, the central nervous system (CNS) stimulant effects of methylxanthines are well-documented and are primarily attributed to the blockade of adenosine A₁ and A₂ₐ receptors. nih.gov Antagonism of these receptors leads to increased neuronal firing and the release of various neurotransmitters, resulting in enhanced alertness and locomotor activity.

Studies on other xanthine derivatives in mice have shown that substitutions on the xanthine core significantly impact their behavioral effects. nih.gov It is plausible that this compound would exhibit CNS stimulant properties, but its specific potency and behavioral profile would need to be determined through dedicated in vivo studies.

Advanced Research Methodologies and Future Directions in Xanthine Research

Chromatographic and Spectroscopic Techniques for Research Sample Analysis

The analysis and characterization of 3-Methyl-7-allylxanthine in research samples rely on a combination of powerful chromatographic and spectroscopic techniques. These methods allow for the separation, identification, and quantification of the compound, even in complex mixtures.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are cornerstone techniques for the separation of xanthine (B1682287) derivatives. nih.gov Coupled with mass spectrometry (MS), UHPLC-MS provides a rapid and sensitive method for the determination of methylxanthines. nih.gov The structural similarities among xanthine derivatives, such as the number and position of methyl groups, can make their simultaneous separation challenging. nih.gov However, modern chromatographic methods can achieve baseline separation in very short timeframes. nih.gov

Spectroscopic techniques are essential for elucidating the chemical structure of these compounds. nih.gov Infrared (IR), nuclear magnetic resonance (NMR) (¹H and ¹³C), and mass spectrometry are routinely used to confirm the identity and purity of synthesized xanthine derivatives. nih.govnih.gov Furthermore, advanced spectroscopic methods, in conjunction with quantum mechanical calculations, can reveal subtle differences in the photophysical properties of structurally related xanthines, which arise from variations in substituent positions. nih.gov

Table 1: Analytical Techniques for Xanthine Derivative Analysis

| Technique | Application | Reference |

| UHPLC-MS | Rapid determination and separation of methylxanthines. | nih.gov |

| IR, NMR, Mass Spectrometry | Structural confirmation and purity assessment of synthesized derivatives. | nih.govnih.gov |

| Advanced Spectroscopy with Quantum Mechanical Calculations | Elucidation of photophysical properties and structural nuances. | nih.gov |

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into the interactions between ligands like this compound and their biological targets at a molecular level.

Docking Studies and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a receptor. nih.govacs.orgacs.org Docking studies can propose the most likely binding pose of a compound within the active site of a protein, such as an adenosine (B11128) receptor or xanthine oxidase. nih.govacs.orgacs.orgnih.gov These studies have been successfully applied to various xanthine derivatives to understand their interaction with target proteins. nih.govacs.orgacs.org

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, revealing conformational changes and the stability of the interaction over time. nih.govacs.orgacs.orgnih.gov For instance, MD simulations have been used to investigate the binding of inhibitors to xanthine oxidase, showing how the binding influences the protein's secondary structure. nih.govacs.orgacs.org Monte Carlo simulations have also been employed to study the hydration of xanthine derivatives and their stacking forms, which is crucial for understanding their behavior in aqueous biological environments. nih.govtandfonline.com

In Silico Screening for Novel this compound Derivatives

In silico screening, or virtual screening, allows for the rapid computational assessment of large libraries of chemical compounds to identify potential drug candidates. nih.govjapsonline.com This approach significantly shortens the time and reduces the cost associated with the initial stages of drug discovery. nih.gov For xanthine derivatives, in silico methods like virtual screening, molecular docking, and molecular dynamics have been used to screen extensive databases for compounds that could target specific proteins like phosphodiesterase 9A (PDE9A). nih.gov This process can narrow down a large number of compounds to a manageable few for further experimental validation. nih.govjapsonline.com The insights gained from these computational studies can guide the synthesis of novel derivatives of this compound with potentially improved pharmacological properties. researchgate.net

Emerging In Vitro and Ex Vivo Model Systems for Mechanism Elucidation

To better understand the biological mechanisms of compounds like this compound, researchers are increasingly turning to advanced in vitro and ex vivo model systems that more accurately mimic human physiology.

Organoids, which are three-dimensional (3D) cell cultures that replicate the key structural and functional aspects of an organ, have emerged as a powerful tool in pharmacological research. nih.govfrontiersin.orgicbcongress.com These "mini-organs" can be derived from stem cells or patient tissues and offer a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govfrontiersin.orgicbcongress.com Organoids are being used for drug discovery, screening of novel compounds, and personalized medicine. nih.govicbcongress.com For instance, gastrointestinal tract organoids have been used to study the effects of various drugs and to model diseases. frontiersin.org

Microphysiological systems (MPS), also known as "organs-on-a-chip," represent another significant advancement. nih.govnews-medical.netnih.gov These systems use microfluidics to create interconnected microscale organ models, simulating complex multi-organ interactions and the circulation of blood. nih.gov MPS can provide valuable pharmacokinetic and pharmacodynamic information and are particularly useful for studying diseases that affect multiple organ systems. nih.govnih.gov The integration of different organ models, such as liver and heart chips, allows for the assessment of drug metabolism and potential off-target effects. nih.govyoutube.com

Integration of Omics Technologies in Xanthine Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, high-throughput analysis of the molecular components of biological systems. mdpi.com The integration of these technologies is revolutionizing our understanding of disease and the effects of therapeutic agents. mdpi.comresearchgate.net

In the context of xanthine research, omics approaches can unravel the complex biological pathways modulated by compounds like this compound. For example, a multi-omics approach in C. elegans identified xanthine as a pro-survival metabolite in the context of mitochondrial dysfunction, highlighting a previously unknown metabolic network. nih.gov Metabolomics studies have also shown altered levels of xanthine in certain disease states, such as colorectal cancer. nih.gov By providing a global view of the molecular changes induced by a compound, omics technologies can help to identify novel therapeutic targets and biomarkers of drug response. mdpi.comnih.gov

Unexplored Research Avenues for this compound and its Pharmacological Potential

While much is known about the general class of xanthines, the specific pharmacological potential of this compound remains an area ripe for exploration. Xanthine derivatives are known to act as adenosine receptor antagonists and phosphodiesterase inhibitors, which are key mechanisms in various physiological processes. ontosight.aiwikipedia.org The behavioral stimulant effects of many methylxanthines are thought to be mediated through the blockade of central adenosine receptors. nih.gov

Future research could focus on several key areas:

Receptor Subtype Selectivity: Investigating the binding affinity and selectivity of this compound for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) could reveal more specific therapeutic applications. mdpi.com

Neuroprotective Effects: Given the role of methylxanthines in neuroprotection, exploring the potential of this compound in models of neurodegenerative diseases is a promising avenue.

Anti-inflammatory Properties: The known anti-inflammatory effects of some xanthines suggest that this compound could be investigated for its potential in treating inflammatory conditions.

Metabolic Effects: Further studies into how this compound influences metabolic pathways, potentially building on the findings from omics studies of other xanthines, could uncover new therapeutic uses. nih.gov

Dual-Target Inhibitors: The synthesis and evaluation of derivatives of this compound as dual inhibitors, for example, targeting both acetylcholinesterase and butyrylcholinesterase, could lead to novel treatments for complex diseases. nih.gov

The continued application of advanced research methodologies will be crucial in unlocking the full pharmacological potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-7-allylxanthine, and how can researchers optimize reaction conditions for yield improvement?

- Methodological Answer : The synthesis typically involves alkyl-2-(4-R-5-(3'-methylxanthine-7'-yl)methyl)-4H-1,2,4-triazole-3-ylthio) ethanoates as starting reagents. These are reacted with amines (e.g., methylamine, monoethanolamine) in ethanol under reflux conditions . Optimization strategies include:

- Adjusting reaction temperature (70–90°C) and solvent polarity.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Purifying intermediates via recrystallization or column chromatography.

- Patent-based methods (e.g., DE 2 330 742) describe alternative alkylation techniques using propyl or allyl halides under basic conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., allyl group at C7, methyl at C3) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 270 nm) to assess purity (>95% threshold) .

- Melting Point Analysis : Cross-referenced with literature values (e.g., NIST data for analogs) to validate crystallinity .

Advanced Research Questions

Q. How can researchers systematically modify the allyl substituent in this compound to enhance its solubility without compromising bioactivity?

- Methodological Answer :

- Synthetic Modifications : Replace the allyl group with hydrophilic moieties (e.g., hydroxylalkyl or polyethylene glycol derivatives) via nucleophilic substitution. For example, reacting this compound with monoethanolamine under basic conditions yields hydrazides with improved aqueous solubility .

- Structure-Activity Relationship (SAR) Studies : Use in vitro assays (e.g., enzyme inhibition or receptor binding) to compare modified analogs against the parent compound. Prioritize derivatives with logP values <2.0 for enhanced solubility .

Q. When encountering contradictory physicochemical data between this compound and its structural analogs, what validation strategies should be employed?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis and characterization under identical conditions to rule out batch variability .

- Cross-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT calculations) to resolve ambiguities in substituent orientation .

- Literature Benchmarking : Compare results with published data for structurally related xanthines (e.g., 3-Methyl-7-propylxanthine) to identify systemic errors .

Q. What experimental design principles should guide the development of this compound derivatives for targeted biological applications?

- Methodological Answer :

- Hypothesis-Driven Design : Focus on substituents known to modulate target interactions (e.g., triazole-thioether groups for adenosine receptor binding) .

- Control Experiments : Include positive controls (e.g., theophylline) and negative controls (unsubstituted xanthine) in bioassays.

- Data Transparency : Report raw data, statistical analyses (e.g., ANOVA for IC50 comparisons), and uncertainty margins in supplementary materials .

Data Analysis and Reporting

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

- Methodological Answer :

- Error Source Identification : Quantify losses from side reactions (e.g., hydrolysis of allyl groups) using LC-MS .

- Yield Optimization : Implement design-of-experiment (DoE) protocols to test variables (e.g., catalyst loading, reaction time) .

- Reporting Standards : Follow Beilstein Journal guidelines: report yields for ≤5 compounds in the main text; provide full datasets in supplementary files .

Q. What strategies ensure robust statistical analysis of this compound’s bioactivity data?

- Methodological Answer :

- Power Analysis : Predefine sample sizes to achieve ≥80% statistical power.

- Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability.

- Meta-Analysis : Aggregate results from multiple studies (e.g., IC50 values across receptor subtypes) to identify consensus trends .

Ethical and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of this compound studies while adhering to ethical guidelines?

- Methodological Answer :

- Data Sharing : Deposit synthetic protocols, spectral data, and bioassay results in public repositories (e.g., PubChem, ChemSpider) .

- Ethical Declarations : Disclose funding sources and conflicts of interest in the acknowledgments section .

- Raw Data Retention : Archive original notebooks and instrument outputs for 5–10 years per institutional policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.